molecular formula C11H11ClF3N B15236625 (R)-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B15236625
M. Wt: 249.66 g/mol
InChI Key: SJQOGYMMYFFRAR-SECBINFHSA-N
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Description

®-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound featuring a trifluoromethyl group, a chlorine atom, and a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the introduction of the trifluoromethyl group and the chlorine atom onto a tetrahydronaphthalene scaffold. One common approach is the trifluoromethylation of a suitable precursor, followed by chlorination and subsequent amination. The reaction conditions often involve the use of trifluoromethylating agents such as Umemoto’s reagents or trifluoromethyl iodide, and chlorinating agents like thionyl chloride or N-chlorosuccinimide .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yields and purity. These methods often utilize catalytic systems and optimized reaction conditions to achieve efficient trifluoromethylation, chlorination, and amination steps .

Chemical Reactions Analysis

Types of Reactions

®-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amine derivatives, ketones, aldehydes, and substituted naphthalene compounds .

Scientific Research Applications

Chemistry

In chemistry, ®-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex fluorinated compounds.

Biology

Medicine

In medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable component in drug design .

Industry

Industrially, ®-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is used in the development of agrochemicals and materials with improved properties, such as increased resistance to degradation and enhanced performance .

Mechanism of Action

The mechanism of action of ®-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the chlorine atom and amine group contribute to its overall activity. The compound may act by inhibiting or activating specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant with a trifluoromethyl group.

    Efavirenz: An anti-HIV agent containing a trifluoromethyl group.

    Mefloquine: An antimalarial drug with a trifluoromethyl group.

    Celecoxib: A painkiller featuring a trifluoromethyl group.

    Nilotinib: A tyrosine kinase inhibitor with a trifluoromethyl group.

Uniqueness

®-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific combination of a trifluoromethyl group, a chlorine atom, and a chiral tetrahydronaphthalene backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11ClF3N

Molecular Weight

249.66 g/mol

IUPAC Name

(1R)-5-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H11ClF3N/c12-10-7-2-1-3-9(16)6(7)4-5-8(10)11(13,14)15/h4-5,9H,1-3,16H2/t9-/m1/s1

InChI Key

SJQOGYMMYFFRAR-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=C(C=C2)C(F)(F)F)Cl)N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)C(F)(F)F)Cl)N

Origin of Product

United States

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